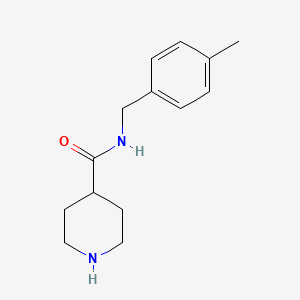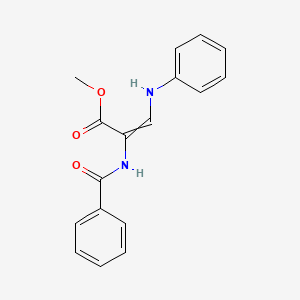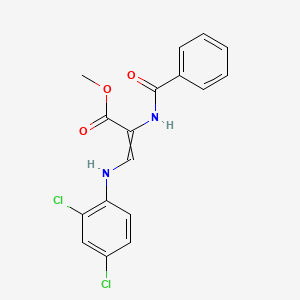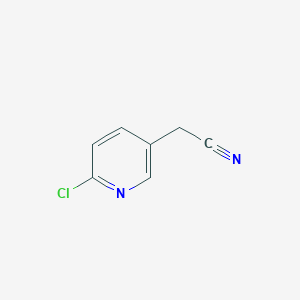![molecular formula C16H11F3N4O3S B1347787 N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1347787.png)
N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzodioxole, thieno[2,3-c]pyrazole, and carbohydrazide moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thieno[2,3-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxole moiety: This step involves the condensation of benzodioxole derivatives with the thieno[2,3-c]pyrazole core.
Addition of the carbohydrazide group: This is typically done through hydrazinolysis reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
化学反応の分析
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-(1,3-benzodioxol-5-ylmethylene)-3-chloro-1-benzothiophene-2-carbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-phenoxyaceto hydrazide
Uniqueness
N’-(1,3-benzodioxol-5-ylmethylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its trifluoromethyl group, which can significantly influence its chemical properties and biological activities. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C16H11F3N4O3S |
|---|---|
分子量 |
396.3 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethylideneamino)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H11F3N4O3S/c1-23-15-9(13(22-23)16(17,18)19)5-12(27-15)14(24)21-20-6-8-2-3-10-11(4-8)26-7-25-10/h2-6H,7H2,1H3,(H,21,24) |
InChIキー |
CQGLEKPXQVWCDA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(S2)C(=O)NN=CC3=CC4=C(C=C3)OCO4)C(=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1347713.png)
![1-[2-(3-Chlorophenoxy)ethyl]piperazine](/img/structure/B1347718.png)
![3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1347742.png)



![1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1347758.png)

![6-[2-(2,4-Difluoroanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B1347773.png)


